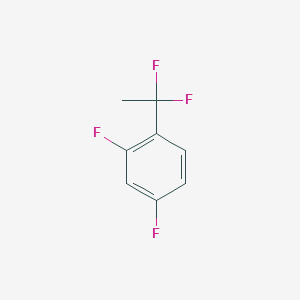

1-(1,1-Difluoroethyl)-2,4-difluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1-difluoroethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUPVEUDCZLIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(1,1-Difluoroethyl)-2,4-difluorobenzene molecular weight

An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-2,4-difluorobenzene: A Key Fluorinated Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a fluorinated aromatic building block of increasing importance. We will delve into its fundamental molecular characteristics, discuss relevant synthetic strategies, and explore its application in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of gem-difluoroethyl and polyfluorinated aryl moieties in their research endeavors.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can profoundly influence their metabolic stability, lipophilicity, pKa, and binding affinity.[1] The 1,1-difluoroethyl group (–CF₂CH₃), in particular, is a valuable bioisostere for various functional groups. It can act as a lipophilic hydrogen bond donor and can confer metabolic stability by blocking oxidative pathways.[2][3] When combined with a polyfluorinated aromatic ring, as in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, these effects are amplified, creating a versatile synthon for constructing complex molecular architectures with desirable drug-like properties.[4] This guide serves to consolidate the core technical knowledge surrounding this specific compound, providing a foundation for its effective application.

Molecular Identity and Physicochemical Properties

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is an aromatic organic compound distinguished by four fluorine substituents. Its precise structure is critical for its reactivity and utility as a chemical intermediate.

Chemical Structure and Identifiers

The core structure consists of a benzene ring substituted at the 1-, 2-, and 4-positions with fluorine atoms and at the 1-position with a 1,1-difluoroethyl group. This substitution pattern leads to specific isomeric properties that must be distinguished from related compounds.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1,1-difluoroethyl)-2,4-difluorobenzene | [5] |

| CAS Number | 1138445-07-4 | [5][6][7] |

| Molecular Formula | C₈H₆F₄ | [5][8] |

| Molecular Weight | 178.13 g/mol | [8][9] |

| Canonical SMILES | CC(F)(F)C1=CC=C(F)C=C1F | [5] |

| InChI Key | IVUPVEUDCZLIRL-UHFFFAOYSA-N | [5] |

| MDL Number | MFCD11845809 | [5] |

Note: It is crucial to distinguish this isomer from others with the same molecular formula, such as 2-(1,1-Difluoroethyl)-1,4-difluorobenzene (CAS: 1138445-05-2) and 1-(1,1-Difluoroethyl)-3,5-difluorobenzene (CAS: 1138445-10-9).[8][9]

Computed Physical Properties

While extensive experimental data is not publicly available, computational models provide valuable estimates for the compound's behavior.

| Property | Predicted Value | Source(s) |

| LogP | 3.0765 | [8] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [8] |

| Rotatable Bonds | 1 | [8] |

| Storage Conditions | Store at 2-8°C for long-term stability | [8][10] |

Synthesis Strategies for (1,1-Difluoroethyl)arenes

A specific, peer-reviewed synthesis protocol for 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is not readily found in the literature. However, its synthesis can be logically inferred from established methods for the difluoroethylation of aromatic compounds. A common and powerful approach involves the cross-coupling of an appropriate aryl precursor with a difluoroethylating agent.

Conceptual Synthetic Workflow: Cross-Coupling Approach

The most plausible route involves a transition metal-catalyzed cross-coupling reaction. This strategy offers high functional group tolerance and is a mainstay in modern synthetic chemistry. A key precursor would be an organometallic derivative of 1,3-difluorobenzene or a halogenated version of the target molecule.

Below is a conceptual workflow illustrating a nickel-catalyzed coupling, a method proven effective for similar transformations.[3]

Caption: Conceptual workflow for the synthesis of the target compound via Ni-catalyzed cross-coupling.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known methodologies for similar compounds.[3]

-

Reactor Setup: To a dry, nitrogen-purged reaction vessel, add the nickel(II) precatalyst (e.g., NiCl₂(dme)) and the appropriate ligand (e.g., a bipyridine or phosphine ligand).

-

Reagent Addition: Add the aryl halide, 1-bromo-2,4-difluorobenzene, followed by an inert, anhydrous solvent such as THF or dioxane.

-

Difluoroethylation Source: Introduce the 1,1-difluoroethyl source. If using 1,1-difluoroethyl chloride (CH₃CF₂Cl), a reductant (e.g., Zinc powder) is typically required to facilitate the catalytic cycle.[2]

-

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 60-100°C) and stir for several hours until analysis (GC-MS or LC-MS) shows consumption of the starting material.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Quench with an aqueous solution (e.g., NH₄Cl). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography on silica gel to yield the pure 1-(1,1-Difluoroethyl)-2,4-difluorobenzene.

Application in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is designed for subsequent elaboration into more complex target molecules.

Role as a Bioisosteric Synthon

The primary utility of this molecule is to introduce the 2,4-difluorophenyl and 1,1-difluoroethyl motifs into a drug candidate. The fluorinated phenyl ring can engage in specific binding interactions (e.g., halogen bonding, dipole interactions) and enhance metabolic stability, while the difluoroethyl group serves as a metabolically robust and lipophilic substituent.[1][11]

Integration into Drug Discovery Workflow

The compound can be utilized in fragment-based or lead optimization campaigns where further functionalization is required. The aromatic ring can be subjected to reactions such as nitration, halogenation, or metalation to introduce new vectors for chemical modification.

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1138445-07-4 / 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | BTCpharm华祥医药 [btcpharm.com]

- 7. 1138445-07-4 / 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | BTCpharm华祥医药 [btcpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(1,1-Difluoroethyl)-2,4-difluorobenzene,1138445-07-4-Amadis Chemical [amadischem.com]

- 11. Buy 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | 1138445-06-3 [smolecule.com]

1-(1,1-Difluoroethyl)-2,4-difluorobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

Abstract

This technical guide provides a comprehensive overview of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. While specific experimental data for this compound is sparse in public literature, this document synthesizes available information on its structural analogs and foundational principles of organofluorine chemistry to present its core chemical properties, predict its reactivity, propose a viable synthetic pathway, and outline essential safety protocols. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel fluorinated molecules.

Introduction: The Emerging Role of Fluorinated Scaffolds

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug and agrochemical design. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, membrane permeability, and binding affinity are often enhanced. The 1-(1,1-difluoroethyl) moiety, in particular, is increasingly recognized as a valuable bioisostere for other functional groups, offering a distinct combination of lipophilicity and hydrogen bond donating potential.[1][2] This guide focuses on 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a scaffold that combines the difluoroethyl group with a difluorinated phenyl ring, presenting a unique convergence of electronic effects that dictate its chemical behavior and potential utility.

Core Molecular and Physical Properties

Precise experimental values for the physicochemical properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene are not widely published. The data presented below is a consolidation of information from chemical suppliers and computational predictions, providing a foundational dataset for laboratory use.[3][4][5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1138445-07-4 | [3][7] |

| Molecular Formula | C₈H₆F₄ | [3][4] |

| Molecular Weight | 178.13 g/mol | [4][6] |

| IUPAC Name | 1-(1,1-difluoroethyl)-2,4-difluorobenzene | [3] |

| Canonical SMILES | CC(F)(F)C1=CC=C(F)C=C1F | [3] |

| InChI Key | IVUPVEUDCZLIRL-UHFFFAOYSA-N | [3][5] |

| Predicted XLogP3-AA | 2.9 - 4 | [6][8] |

| Storage Conditions | Store at 2-8°C for long-term stability | [4][5] |

Note: Properties such as boiling point, melting point, and density are not available in the cited literature and would require experimental determination.

Molecular Structure Diagram

Caption: 2D structure of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene.

Reactivity and Electronic Profile

The chemical reactivity of this molecule is governed by the interplay of the electron-withdrawing effects of its four fluorine atoms. These effects create distinct reactive properties for both the aromatic ring and the ethyl side chain.

Aromatic Ring Reactivity: Susceptibility to Nucleophilic Aromatic Substitution (SₙAr)

The two fluorine atoms on the benzene ring strongly withdraw electron density via the inductive effect. This withdrawal significantly lowers the electron density of the aromatic π-system, making the ring "electron-deficient." Consequently, the ring is highly deactivated towards traditional electrophilic aromatic substitution (EAS) reactions (e.g., nitration, Friedel-Crafts).

Conversely, this electron deficiency renders the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The rate-determining step in an SₙAr reaction is the initial attack by a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The high electronegativity of fluorine is particularly effective at stabilizing the negative charge in this intermediate, thereby lowering the activation energy and accelerating the reaction.[9] The fluorine atom at the C4 position (para to the difluoroethyl group) is the most likely site for substitution by strong nucleophiles (e.g., alkoxides, amines).

Caption: Logical flow of electronic effects on aromatic ring reactivity.

Side-Chain Reactivity

The geminal difluoro group on the ethyl side chain also exerts a powerful inductive effect. This effect polarizes the C-H bonds on the adjacent methyl group, increasing their acidity relative to a non-fluorinated analog. This suggests that under sufficiently strong basic conditions, deprotonation could occur to form a carbanion, which could then be used in subsequent alkylation or condensation reactions. However, the stability of this potential carbanion would need to be carefully considered against possible elimination pathways.

Proposed Synthesis Pathway

The synthesis of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is not explicitly detailed in readily available literature. However, a logical and robust synthetic route can be proposed based on established methodologies in organofluorine chemistry. The most plausible approach involves the difluorination of a suitable ketone precursor.

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic analysis for the target molecule.

This retrosynthetic pathway identifies 1-(2,4-difluorophenyl)ethan-1-one as the key intermediate, which can be synthesized via a Friedel-Crafts acylation of commercially available 1,3-difluorobenzene.

Experimental Protocol: Proposed Synthesis

WARNING: These procedures involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Friedel-Crafts Acylation to Synthesize 1-(2,4-Difluorophenyl)ethan-1-one

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the flask.

-

Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. The acidic quench hydrolyzes the aluminum complexes and separates the organic product. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ketone by vacuum distillation or column chromatography to yield 1-(2,4-difluorophenyl)ethan-1-one.

Step 2: Deoxofluorination to Synthesize 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

-

Setup: In a fume hood, to a dry flask made of a suitable fluoropolymer or polyethylene (as HF can etch glass), add 1-(2,4-difluorophenyl)ethan-1-one (1.0 equivalent) and an anhydrous solvent (e.g., DCM).

-

Fluorination: Cool the solution to 0°C. Carefully add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related modern equivalent (e.g., Deoxo-Fluor®) (1.5 equivalents) dropwise. Causality: These reagents are the industry standard for converting ketones to geminal difluorides. The reaction proceeds via a fluorosulfite intermediate, followed by Sₙ2-type displacement to install the two fluorine atoms. Extreme caution is required as these reagents are toxic, corrosive, and react violently with water.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor by ¹⁹F NMR or GC-MS for the disappearance of the starting material.

-

Workup: Slowly quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate. The bicarbonate neutralizes the acidic byproducts, including HF.

-

Extraction & Purification: Extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to yield the final product, 1-(1,1-Difluoroethyl)-2,4-difluorobenzene.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally related molecules like 2,4-dichloro-1-(1,1-difluoroethyl)benzene and various fluorobenzenes.[8][10][11]

-

Hazard Classification (Predicted):

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient; consult glove compatibility charts).

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[11][12]

-

-

Storage:

Conclusion

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a molecule with a highly polarized and reactive profile. Its electron-deficient aromatic ring is primed for nucleophilic substitution, while the fluorinated side chain presents opportunities for further functionalization. The proposed synthetic route, utilizing a Friedel-Crafts acylation followed by deoxofluorination, provides a reliable and scalable method for its preparation. As with all highly fluorinated compounds, stringent safety protocols must be observed during its handling and synthesis. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this promising scaffold into their research and development programs.

References

-

SAFETY DATA SHEET. (URL: [Link])

-

2,4-Dichloro-1-(1,1-difluoroethyl)benzene - PubChem. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Material Safety Data Sheet - 1,4-Difluorobenzene, 99+% - Cole-Parmer. (URL: [Link])

-

1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID - PubChem. (URL: [Link])

-

Chemical Properties of Benzene, 1,2-difluoro- (CAS 367-11-3) - Cheméo. (URL: [Link])

-

1,1-difluoro-ethyl-benzene - 657-35-2, C8H8F2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. (URL: [Link])

-

Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - NIH. (URL: [Link])

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. (URL: [Link])

- WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google P

- US4847442A - Process for the preparation of difluorobenzenes - Google P

-

Benzene, 1,4-difluoro- - NIST WebBook. (URL: [Link])

-

1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (URL: [Link])

-

A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B)... - ResearchGate. (URL: [Link])

-

36.05 Functional Group Interchange Reactions in Aromatic Synthesis - YouTube. (URL: [Link])

Sources

- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. 1-(1,1-Difluoroethyl)-2,4-difluorobenzene,1138445-07-4-Amadis Chemical [amadischem.com]

- 6. 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | C8H6F4 | CID 45790668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1138445-07-4 / 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | BTCpharm华祥医药 [btcpharm.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.testequity.com [assets.testequity.com]

1-(1,1-Difluoroethyl)-2,4-difluorobenzene spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed exploration of the expected spectroscopic signature of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous fluorinated aromatic compounds to predict and interpret its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. The focus is on the causality behind the expected spectral features, providing a robust framework for researchers encountering this or structurally related molecules.

Molecular Structure and Spectroscopic Overview

1-(1,1-Difluoroethyl)-2,4-difluorobenzene possesses a unique substitution pattern that gives rise to a complex and informative spectroscopic profile. The presence of four fluorine atoms, distributed between the ethyl side chain and the aromatic ring, introduces intricate spin-spin couplings that are key to its structural elucidation. Understanding these interactions is paramount for unambiguous spectral assignment.

Molecular Structure and Atom Numbering

Caption: Structure of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group, with multiplicities governed by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The interpretation of these couplings is critical for confirming the substitution pattern.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | 7.6 - 7.9 | ddd (doublet of doublet of doublets) | ³JH6-H5 ≈ 8-9 Hz, ⁴JH6-F(C4) ≈ 6-8 Hz, ⁵JH6-F(C2) ≈ 2-3 Hz |

| H5 | 7.1 - 7.3 | ddd (doublet of doublet of doublets) | ³JH5-H6 ≈ 8-9 Hz, ³JH5-F(C4) ≈ 9-11 Hz, ⁴JH5-F(C2) ≈ 4-5 Hz |

| H3 | 7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³JH3-F(C4) ≈ 9-11 Hz, ³JH3-F(C2) ≈ 9-11 Hz, ⁴JH3-H5 ≈ 2-3 Hz |

| CH₃ | 2.0 - 2.2 | t (triplet) | ³JH-F(Cα) ≈ 18-20 Hz |

Causality and Interpretation

-

Aromatic Region (H3, H5, H6): The electron-withdrawing nature of the fluorine atoms and the difluoroethyl group will deshield the aromatic protons, shifting them downfield. Each aromatic proton is expected to appear as a complex multiplet (a doublet of doublet of doublets) due to coupling with neighboring protons and fluorine atoms. The magnitude of the coupling constant is distance-dependent, with ³J (three-bond) couplings being larger than ⁴J and ⁵J (four- and five-bond) couplings.

-

Aliphatic Region (CH₃): The methyl protons are adjacent to a carbon bearing two fluorine atoms. This results in a characteristic triplet signal due to a strong three-bond coupling (³JH-F) to the two equivalent fluorine atoms of the CF₂ group.

¹H NMR Coupling Pathway Diagram

Caption: Key ¹H-¹H (green) and ¹H-¹⁹F (red) coupling interactions in 1-(1,1-Difluoroethyl)-2,4-difluorobenzene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, will reveal the carbon framework. The key feature will be the splitting of carbon signals due to one-bond and multi-bond couplings with fluorine (¹³C-¹⁹F). The magnitude of ¹JCF is characteristically large.[1]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C4 | 162 - 166 | dd | ¹JC4-F(C4) ≈ 250-260 Hz, ³JC4-F(C2) ≈ 15-20 Hz |

| C2 | 160 - 164 | dd | ¹JC2-F(C2) ≈ 250-260 Hz, ³JC2-F(C4) ≈ 15-20 Hz |

| C1 | 125 - 130 | t | ³JC1-F(Cα) ≈ 20-25 Hz |

| C6 | 115 - 120 | d | ³JC6-F(C4) ≈ 3-5 Hz |

| C(α) | 112 - 118 | t | ¹JCα-F(Cα) ≈ 235-245 Hz |

| C3 | 110 - 114 | dd | ²JC3-F(C2) ≈ 20-25 Hz, ²JC3-F(C4) ≈ 20-25 Hz |

| C5 | 105 - 109 | dd | ²JC5-F(C4) ≈ 20-25 Hz, ⁴JC5-F(C2) ≈ 3-5 Hz |

| C(β)H₃ | 22 - 26 | t | ²JCβ-F(Cα) ≈ 25-30 Hz |

Causality and Interpretation

-

Directly Fluorinated Carbons (C2, C4, Cα): These carbons will exhibit very large one-bond C-F coupling constants (¹JCF), which is a definitive diagnostic feature.[1] They will appear as doublets (or a triplet for Cα) and will be shifted significantly downfield due to the electronegativity of fluorine.

-

Carbons Adjacent to Fluorination (C1, C3, C5, Cβ): These carbons will show smaller two-bond (²JCF) or three-bond (³JCF) couplings, leading to doublet, triplet, or doublet of doublets patterns.

-

Proton-decoupled spectra for compounds containing both fluorine and protons can be complex and challenging to interpret due to strong and long-range fluorine-carbon couplings. [1] Simultaneous proton and fluorine decoupling can simplify the spectrum to single peaks for each carbon environment.[1]

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds, owing to the 100% natural abundance of the ¹⁹F isotope.[2] The spectrum will show distinct signals for the aromatic and aliphatic fluorine atoms.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F(C2) | -110 to -115 | m (multiplet) | ³JF-F, ³JF-H, ⁴JF-H, ⁵JF-H |

| F(C4) | -112 to -118 | m (multiplet) | ³JF-F, ³JF-H, ⁴JF-H |

| CF₂(Cα) | -90 to -100 | tq (triplet of quartets) | ³JF-H(CH3) ≈ 18-20 Hz, ⁴JF-F(Aromatic) |

Causality and Interpretation

-

Chemical Shift: The chemical shifts of fluorine are highly sensitive to their electronic environment. The aromatic fluorines are expected in a typical range for difluorobenzenes, while the aliphatic CF₂ group will be in a different region.

-

CF₂ Signal: The two fluorine atoms on the ethyl group are chemically equivalent. They will be split into a triplet by the three equivalent protons of the methyl group (³JF-H). Further, smaller couplings to the aromatic fluorine atoms may result in a more complex multiplet, potentially a triplet of quartets or a more intricate pattern.

-

Aromatic Fluorine Signals: The signals for F(C2) and F(C4) will be complex multiplets due to couplings to each other (³JF-F) and to the aromatic protons (³JF-H, ⁴JF-H, ⁵JF-H). The interpretation of these complex patterns can be challenging but provides definitive structural information.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. The spectrum will be characterized by strong absorptions corresponding to C-F bonds and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H Aromatic Stretch | Medium |

| 2990 - 2900 | C-H Aliphatic Stretch | Medium-Weak |

| 1620 - 1580 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1520 - 1480 | C=C Aromatic Ring Stretch | Strong |

| 1300 - 1100 | C-F Stretch (Aromatic & Aliphatic) | Very Strong |

| 900 - 700 | C-H Aromatic Out-of-Plane Bend | Strong |

Causality and Interpretation

-

C-F Stretching: The most prominent feature will be one or more very strong absorption bands in the 1300-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibrations. The presence of multiple C-F bonds will likely result in a broad and intense absorption pattern in this area.

-

Aromatic Vibrations: The C=C stretching vibrations of the benzene ring will appear in the 1620-1480 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

-

C-H Bending: Strong bands in the fingerprint region (900-700 cm⁻¹) correspond to the out-of-plane bending of the aromatic C-H bonds, which are diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted MS Fragmentation

| m/z | Ion | Comments |

| 178 | [M]⁺ | Molecular ion peak (assuming ¹²C, ¹H, ¹⁹F isotopes) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 159 | [M - F]⁺ | Loss of a fluorine atom |

| 129 | [M - CF₂H]⁺ | Loss of a difluoromethyl radical |

| 109 | [C₆H₃F₂]⁺ | Benzene ring fragment after cleavage of the ethyl side chain |

Causality and Interpretation

-

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 178 would confirm the molecular formula C₈H₆F₄.

-

Fragmentation Pathways: The most likely initial fragmentation steps involve the cleavage of the bonds on the ethyl side chain. The loss of a methyl radical ([M - 15]) is a common pathway. Cleavage of a C-F bond to lose a fluorine radical ([M - 19]) is also expected. A significant peak corresponding to the difluorophenyl cation (m/z 109) would indicate the cleavage of the C-C bond between the ring and the side chain.

Standard Experimental Protocols

Acquiring high-quality spectroscopic data requires standardized procedures. The following outlines a general workflow for the analysis of a novel fluorinated compound.

Methodology Workflow

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.

-

IR (ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the instrument via direct infusion or through a GC inlet.

-

-

Instrument Parameters:

-

NMR: Utilize a high-field spectrometer (e.g., 400 MHz or higher) for better resolution.[4] For ¹³C NMR, ensure a sufficient number of scans for a good signal-to-noise ratio. If necessary, perform 2D experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to aid in assignments.

-

IR: Collect data over a range of 4000-400 cm⁻¹. Perform a background scan before running the sample.

-

MS: Use electron ionization (EI) at 70 eV for fragmentation analysis. Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Processing and Analysis:

-

NMR: Fourier transform the raw data. Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or internal standard. Integrate peaks and analyze multiplicities and coupling constants.

-

IR: Identify and label significant absorption peaks.

-

MS: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

-

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the complete spectroscopic characterization of an organic compound.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Khaled, M. B., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Foroozandeh, M., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(32), 8563–8572. [Link]

-

Foroozandeh, M., et al. (2020). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(32), 8563-8572. [Link]

-

ResearchGate. Calculated and experimental ¹³C NMR chemical shifts. [Link]

-

PubChem. (1,1-Difluoroethyl)benzene. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2][3][4][5] The subject of this guide, 1-(1,1-difluoroethyl)-2,4-difluorobenzene, is a compound of significant interest due to the presence of both a geminal difluoroethyl group and a difluorinated aromatic ring. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its application and development. This guide provides a detailed technical analysis of the 1H, 13C, and 19F NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and the underlying principles of spin-spin coupling in complex fluorinated systems.

The Significance of Fluorine in NMR Spectroscopy

Fluorine-19 (19F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (close to that of 1H), and a spin of ½. These properties result in high sensitivity and sharp signals. Furthermore, the 19F chemical shift range is significantly wider than that of 1H, which often leads to better-resolved spectra, even in complex molecules.[6][7] The analysis of 1H, 13C, and 19F NMR spectra in concert provides a powerful tool for the unambiguous structural elucidation of organofluorine compounds.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in the public domain for 1-(1,1-difluoroethyl)-2,4-difluorobenzene, the following analysis is based on high-quality predicted data generated using established computational methods and comparison with analogous compounds. Online prediction tools such as NMRDB.org and Chemaxon's NMR Predictor were utilized to generate the spectral data.[8][9][10][11][12]

Predicted Chemical Shifts and Coupling Constants

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Predicted 19F Chemical Shift (ppm) |

| Aromatic H (H-3/H-5/H-6) | 7.0 - 7.5 | - | - |

| Methyl H (-CH3) | ~2.0 (t) | ~25 (t) | - |

| Aromatic C (C-1 to C-6) | - | 110 - 165 | - |

| Quaternary C (-CF2-) | - | ~120 (t) | - |

| Ethyl F (-CF2-) | - | - | ~-90 (q) |

| Aromatic F (C2-F, C4-F) | - | - | ~-110 to -115 |

Note: 't' denotes a triplet and 'q' denotes a quartet. The predicted values are approximate and can be influenced by the solvent and experimental conditions.

Detailed Spectral Analysis

1H NMR Spectrum

The proton NMR spectrum of 1-(1,1-difluoroethyl)-2,4-difluorobenzene is expected to be relatively simple, exhibiting two main regions of interest: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.0 - 7.5 ppm): The three protons on the difluorinated benzene ring (H-3, H-5, and H-6) will appear in this region. Due to coupling with each other and with the fluorine atoms on the ring (3JHF and 4JHF), this region will display a complex multiplet pattern. The exact chemical shifts and splitting patterns will be highly dependent on the magnitudes of these coupling constants.

-

Aliphatic Region (δ ~2.0 ppm): The methyl protons of the difluoroethyl group are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (3JHF). The typical magnitude of a three-bond H-F coupling in a gem-difluoroethyl group is in the range of 15-25 Hz.

13C NMR Spectrum

The proton-decoupled 13C NMR spectrum will provide valuable information about the carbon framework.

-

Aromatic Carbons (δ 110 - 165 ppm): The six aromatic carbons will resonate in this range. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets with large one-bond C-F coupling constants (1JCF), typically in the range of 240-260 Hz. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (2JCF, 3JCF, etc.).[13]

-

Quaternary Carbon of the Ethyl Group (δ ~120 ppm): The carbon of the CF2 group will appear as a triplet due to the one-bond coupling with the two fluorine atoms (1JCF). The magnitude of this coupling is expected to be in the range of 230-250 Hz.

-

Methyl Carbon (δ ~25 ppm): The methyl carbon will appear as a triplet due to the two-bond coupling with the geminal fluorine atoms (2JCF), with a typical coupling constant of 20-30 Hz.

19F NMR Spectrum

The 19F NMR spectrum is arguably the most informative for this molecule.

-

Difluoroethyl Fluorines (δ ~-90 ppm): The two equivalent fluorine atoms of the difluoroethyl group will give rise to a quartet due to coupling with the three methyl protons (3JHF).

-

Aromatic Fluorines (δ ~-110 to -115 ppm): The two fluorine atoms on the aromatic ring are inequivalent and will appear as two separate signals. Each of these signals will be a complex multiplet due to coupling with the aromatic protons and with the other aromatic fluorine atom (3JFF, 4JFF, and 5JFF). The magnitude of through-bond fluorine-fluorine coupling constants in aromatic systems is highly dependent on the number of intervening bonds.

Spin-Spin Coupling Network

The intricate network of spin-spin couplings is key to the complete structural assignment.

Caption: Spin-spin coupling network in 1-(1,1-difluoroethyl)-2,4-difluorobenzene.

Experimental Protocols

Acquiring high-quality NMR spectra of fluorinated compounds requires careful consideration of experimental parameters.

Sample Preparation

-

Dissolve approximately 10-20 mg of 1-(1,1-difluoroethyl)-2,4-difluorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can influence chemical shifts.[14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H and 13C NMR. For 19F NMR, an external reference or a secondary internal standard may be used.

NMR Data Acquisition

-

1H NMR:

-

Use a standard single-pulse experiment.

-

Ensure a sufficient spectral width to cover both aromatic and aliphatic regions.

-

Optimize the number of scans to achieve a good signal-to-noise ratio.

-

-

13C NMR:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of 13C.

-

-

19F NMR:

-

A standard single-pulse experiment is usually sufficient due to the high sensitivity of the 19F nucleus.

-

A wide spectral width is necessary to accommodate the large chemical shift dispersion of fluorine.

-

Proton decoupling can be employed to simplify the spectra and aid in the assignment of F-F couplings.

-

Synthesis and Applications

Synthesis

The synthesis of 1-(1,1-difluoroethyl)-2,4-difluorobenzene can be envisioned through several synthetic routes. A plausible approach involves the difluoroethylation of a suitable difluorobenzene precursor. For instance, the reaction of 1,3-difluorobenzene with a difluoroethylating agent could potentially yield the target compound, although regioselectivity would need to be controlled.[15][16][17] Another route could involve the deoxofluorination of a corresponding ketone precursor.[18]

Caption: Potential synthetic routes to the target compound.

Applications in Drug Development and Materials Science

The presence of multiple fluorine atoms in 1-(1,1-difluoroethyl)-2,4-difluorobenzene suggests its potential utility in several fields:

-

Medicinal Chemistry: The difluoroethyl group can serve as a bioisostere for other functional groups, potentially improving metabolic stability and modulating the electronic properties of a drug candidate. The difluorinated aromatic ring can also enhance binding affinity and alter pharmacokinetic profiles.[1][2][3][4][5]

-

Agrochemicals: Fluorinated compounds are widely used as herbicides, insecticides, and fungicides. The unique properties of this molecule could be exploited in the design of new agrochemicals.

-

Materials Science: The introduction of fluorine can impart desirable properties to materials, such as thermal stability, chemical resistance, and altered electronic characteristics. This compound could serve as a building block for novel fluorinated polymers or liquid crystals.

Conclusion

The comprehensive NMR analysis of 1-(1,1-difluoroethyl)-2,4-difluorobenzene, encompassing 1H, 13C, and 19F spectroscopy, is essential for its structural characterization and the advancement of its potential applications. This guide has provided a detailed, albeit predictive, examination of its NMR spectra, highlighting the key features and the intricate spin-spin coupling networks that define its spectral signature. The principles and methodologies outlined herein serve as a valuable resource for researchers and scientists working with this and other complex organofluorine compounds, facilitating their identification, characterization, and ultimately, their application in the development of new technologies and therapeutics.

References

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (1,1-Difluoroethyl)benzene. PubChem. Available from: [Link]

-

ScienceDirect. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Chemaxon. NMR Predictor. Available from: [Link]

-

ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. Available from: [Link]

-

National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubChem. Available from: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. Available from: [Link]

-

ScienceDirect. Synthesis of 1,1-difluoroethylsilanes and their application for the introduction of the 1,1-difluoroethyl group. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]

-

National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PubChem. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

ACS Publications. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available from: [Link]

-

NMRDB.org. Predict all NMR spectra. Available from: [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You?. Available from: [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. Available from: [Link]

-

ScienceDirect. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Available from: [Link]

-

National Center for Biotechnology Information. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubChem Central. Available from: [Link]

-

The Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available from: [Link]

- Google Patents. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

-

National Center for Biotechnology Information. 19F-centred NMR analysis of mono-fluorinated compounds. PubChem Central. Available from: [Link]

-

University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Available from: [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants.... Available from: [Link]

-

SpectraBase. (1-Fluoroethyl)benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

The Royal Society of Chemistry. NMR Spectra. Available from: [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Predict 1H proton NMR spectra [nmrdb.org]

- 10. CASPRE [caspre.ca]

- 11. Predict 1H proton NMR spectra [nmrdb.org]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. researchgate.net [researchgate.net]

- 16. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 17. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 18. sioc.cas.cn [sioc.cas.cn]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and analysis of fluorinated aromatic compounds. By synthesizing established fragmentation principles of analogous structures, this guide offers a robust framework for interpreting the mass spectrum of the target molecule, even in the absence of a publicly available experimental spectrum.

Introduction: The Significance of Fluorinated Aromatics

Fluorinated organic compounds play a pivotal role in modern pharmaceuticals, agrochemicals, and material science. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural characterization of these compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for this purpose, providing invaluable information about a molecule's structure through its fragmentation pattern.[1] This guide focuses on 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a molecule that combines the structural features of a difluorinated aromatic ring and a difluoroethyl side chain, presenting a unique fragmentation landscape.

Predicted Mass Spectral Data and Fragmentation Pathways

The primary fragmentation pathways are expected to be dictated by the stability of the resulting cations and neutral losses. Aromatic compounds are known for their stable molecular ions, and this stability is further enhanced by the presence of fluorine atoms.[2][3] However, the ethyl side chain provides a likely site for initial fragmentation.

Primary Fragmentation: Benzylic Cleavage

The most probable initial fragmentation event is the cleavage of the C-C bond between the aromatic ring and the difluoroethyl group, a classic benzylic cleavage. This process is analogous to the fragmentation of ethylbenzene, where the loss of a methyl radical to form a stable tropylium ion is the dominant pathway.[4] In the case of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, the loss of a trifluoromethyl radical (•CF₃) or a methyl radical (•CH₃) can be considered. However, the loss of a methyl radical is more likely due to the relative stability of the resulting cation.

-

Loss of a Methyl Radical (•CH₃): This fragmentation would lead to the formation of a highly stabilized difluorobenzyl-difluoromethyl cation at m/z 163. This ion is expected to be a prominent peak, potentially the base peak, in the mass spectrum.

[C₈H₆F₄]⁺• → [C₇H₃F₄]⁺ + •CH₃

-

Loss of a Trifluoromethyl Radical (•CF₃): While less probable, the loss of a trifluoromethyl radical would result in a cation at m/z 109.

Secondary Fragmentation Pathways

The initial fragment ions can undergo further fragmentation, leading to a series of characteristic smaller ions.

-

Fragmentation of the [M-15]⁺ Ion: The ion at m/z 163 could subsequently lose a molecule of hydrogen fluoride (HF) to form an ion at m/z 143. The loss of small, stable neutral molecules like HF is a common fragmentation pathway for fluorinated compounds.[5][6]

[C₇H₃F₄]⁺ → [C₇H₂F₃]⁺ + HF

-

Cleavage of the Aromatic Ring: Aromatic rings can undergo fragmentation, although this typically requires higher energy.[5][6] We might expect to see fragments corresponding to the difluorophenyl cation at m/z 114, arising from the cleavage of the bond to the side chain.

[C₈H₆F₄]⁺• → [C₆H₃F₂]⁺ + •C₂H₃F₂

Further fragmentation of the aromatic ring could lead to the loss of acetylene (C₂H₂) or other small molecules.

Fragmentation of the Difluoroethyl Group

The 1,1-difluoroethyl group itself can undergo fragmentation. The mass spectrum of 1,1-difluoroethane shows a prominent peak corresponding to the loss of a fluorine atom, followed by the loss of a methyl group.[7][8]

-

Loss of a Fluorine Radical (•F): The molecular ion could lose a fluorine radical to form an ion at m/z 159.

[C₈H₆F₄]⁺• → [C₈H₆F₃]⁺ + •F

This cation could then lose a methyl group to yield an ion at m/z 144.

Summary of Predicted Major Ions

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed origins.

| m/z | Proposed Ion Formula | Proposed Origin | Relative Abundance |

| 178 | [C₈H₆F₄]⁺• | Molecular Ion | Moderate |

| 163 | [C₇H₃F₄]⁺ | Loss of •CH₃ | High (Potential Base Peak) |

| 159 | [C₈H₆F₃]⁺ | Loss of •F | Moderate |

| 143 | [C₇H₂F₃]⁺ | Loss of HF from m/z 163 | Moderate to Low |

| 114 | [C₆H₃F₂]⁺ | Difluorophenyl cation | Moderate |

Experimental Protocols

To acquire the mass spectrum of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion mass spectrometry protocol would be employed.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

Data Analysis

The acquired data should be processed using the instrument's software (e.g., Agilent MassHunter). The total ion chromatogram (TIC) will show the elution of the compound, and the mass spectrum can be extracted from the corresponding peak. The fragmentation pattern should be compared with the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation mechanisms.

Caption: Primary fragmentation via methyl loss and subsequent HF elimination.

Caption: Formation of the difluorophenyl cation.

Caption: Fragmentation initiated by fluorine loss from the side chain.

Conclusion

The mass spectrometry fragmentation of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is predicted to be characterized by several key pathways. The most significant fragmentation is expected to be the benzylic cleavage leading to the loss of a methyl radical and the formation of a stable cation at m/z 163. Secondary fragmentations, including the loss of hydrogen fluoride and the formation of the difluorophenyl cation, will likely also be observed. Understanding these predicted fragmentation patterns is crucial for the unambiguous identification and structural elucidation of this and related fluorinated aromatic compounds in complex matrices. The experimental protocols provided in this guide offer a robust starting point for obtaining high-quality mass spectral data for method development and validation.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, December 4). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

-

Kagramanov, N. D. (2022, June). Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene,[9]-annulene, hexafluorobenzene and its isomers. Fluorine Notes, 142(3), 5-6. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9] - ANNULENE, HEXAFLUOROBENZENE AND ITS ISOMERS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Harrison, A. G. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(21), 3211-3216.

- Malow, M., Penno, M., & Weitzel, K. M. (2004). Formation of C7H7+ ions from ethylbenzene and o-xylene ions: Fragmentation versus isomerization. International Journal of Mass Spectrometry, 233(1-3), 101-107.

-

YouTube. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. Retrieved from [Link]

- Doyle, R. J., & Purohit, H. S. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-852.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). p-Fluoroethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

-

Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Purdue University. (2011, June 29). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Dichlorobenzene-D4. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

- Bönisch, H., et al. (2021). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons.

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers" [notes.fluorine1.ru]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 8. Ethane, 1,1-difluoro- [webbook.nist.gov]

- 9. Benzene, 1,2-difluoro- [webbook.nist.gov]

1-(1,1-Difluoroethyl)-2,4-difluorobenzene IUPAC name

An In-Depth Technical Guide to 1-(1,1-Difluoroethyl)-2,4-difluorobenzene for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, a fluorinated aromatic compound of significant interest to professionals in drug discovery, medicinal chemistry, and materials science. By elucidating its chemical properties, synthesis, and applications, this document serves as a critical resource for researchers leveraging the unique characteristics of organofluorine chemistry. The IUPAC name for the compound is 1-(1,1-Difluoroethyl)-2,4-difluorobenzene .

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][3] The 1,1-difluoroethyl moiety (–CF₂CH₃), in particular, has emerged as a valuable functional group. It can act as a bioisostere for other groups, such as a hydroxyl group, offering a metabolically stable alternative that can still participate in hydrogen bonding while increasing hydrophobicity.[4]

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a key building block that combines the benefits of the difluoroethyl group with a difluorinated phenyl ring, providing a scaffold for the development of novel pharmaceuticals and advanced materials.[5][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is essential for its effective application in research and synthesis.

| Property | Value | Source |

| IUPAC Name | 1-(1,1-Difluoroethyl)-2,4-difluorobenzene | - |

| CAS Number | 1138445-07-4 | [7] |

| Molecular Formula | C₈H₆F₄ | [8] |

| Molecular Weight | 178.13 g/mol | [8][9] |

| Appearance | Not specified, likely a liquid | - |

| Storage | Store at 2-8°C for long-term stability | [7][10] |

The structure features a benzene ring substituted with a 1,1-difluoroethyl group at position 1, and fluorine atoms at positions 2 and 4. This specific substitution pattern influences the molecule's electronic properties and reactivity in subsequent chemical transformations.

Synthesis Methodology: A Mechanistic Approach

The synthesis of (1,1-difluoroethyl)arenes is a subject of ongoing research, with various methods being developed.[5][6] A common and logical pathway to synthesize 1-(1,1-Difluoroethyl)-2,4-difluorobenzene involves the reaction of a suitable organometallic precursor derived from 1,3-difluorobenzene with a 1,1-difluoroethylating agent.

Proposed Synthetic Workflow

A plausible and robust method involves the ortho-lithiation of 1,3-difluorobenzene followed by reaction with a suitable electrophile. The fluorine atom at position 1 directs the lithiation to the C2 position due to its inductive effect and ability to coordinate the lithium cation.

Step 1: Ortho-Lithiation of 1,3-Difluorobenzene The process begins with the deprotonation of 1,3-difluorobenzene at the position between the two fluorine atoms (C2). This is typically achieved using a strong lithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to prevent side reactions.[11]

Step 2: Reaction with a 1,1-Difluoroethyl Electrophile The resulting lithiated intermediate, 2,6-difluorophenyllithium, is then quenched with an electrophilic source of the "CF₂CH₃" group. While various reagents could be conceptualized, a practical approach might involve reaction with 1,1-difluoro-1-iodoethane or a similar electrophile.

Experimental Protocol: Illustrative Synthesis

-

System Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

-

Initial Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by 1,3-difluorobenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.[12]

-

Electrophilic Quench: A solution of the 1,1-difluoroethylating agent in THF is added slowly to the reaction mixture.

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Caption: Impact of the core scaffold on drug properties.

The difluoroethyl group can significantly block cytochrome P450-mediated metabolism at the site of fluorination, leading to an improved pharmacokinetic profile. [3]Furthermore, the fluorine atoms on the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing its binding to a biological target. This makes the compound an attractive starting point for developing inhibitors for enzymes or ligands for receptors in various disease areas.

Safety, Handling, and Storage

As with all fluorinated organic compounds, proper safety protocols must be strictly followed. The information below is synthesized from general safety data for related fluorinated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. [13][14]All handling should be performed in a well-ventilated area or a chemical fume hood. [15][16]* Handling: Avoid contact with skin, eyes, and clothing. [15]Do not breathe vapors or mists. [14][17]Use spark-proof tools and ensure equipment is properly grounded to prevent electrostatic discharge. [13][15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents. [15][16][17]Long-term storage at 2-8°C is recommended. [7][10]* First Aid Measures:

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [15][16][17] * In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists. [15][16] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention. [13][15][16] * If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13][15]

-

Conclusion

1-(1,1-Difluoroethyl)-2,4-difluorobenzene represents a highly functionalized and valuable building block for the synthesis of advanced organic molecules. Its unique combination of a difluoroethyl group and a difluorinated aromatic ring provides a powerful tool for medicinal chemists and materials scientists to modulate molecular properties and develop novel compounds with enhanced performance characteristics. A thorough understanding of its synthesis, properties, and handling is paramount to unlocking its full potential in research and development.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%.

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-(1,1-difluoroethyl)benzene. PubChem. Retrieved from [Link]

- Solvay Specialty Polymers USA, LLC. (2020). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1,1-Difluoroethyl)-3,5-difluorobenzene. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,1-difluoro-ethyl-benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Difluoroethyl-containing bioactive and drug molecules; (B) strategies for synthesis of (1,1-difluoroethyl)arenes. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.

-

Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1,1‐Difluoroethyl‐containing bioactive and drug molecules; B) Strategies for the synthesis of (1,1‐difluoroethyl)arenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Difluorobenzene. Retrieved from [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2-(1,1-Difluoroethyl)-1,3-difluorobenzene | 1138445-06-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(1,1-Difluoroethyl)-2,4-difluorobenzene,1138445-07-4-Amadis Chemical [amadischem.com]

- 8. chemscene.com [chemscene.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. dep.nj.gov [dep.nj.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

solubility of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene. In the absence of extensive published empirical data for this specific compound, this guide synthesizes fundamental principles of organic chemistry, predictive analysis based on molecular structure, and detailed, field-proven methodologies for the experimental determination of its solubility in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility profile of this and structurally similar fluorinated aromatic compounds.

Introduction: The Significance of Solubility in Application

1-(1,1-Difluoroethyl)-2,4-difluorobenzene is a fluorinated aromatic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] As such, understanding the solubility of such compounds is of paramount importance in a variety of applications, from pharmaceutical development, where solubility directly impacts bioavailability, to materials science and agrochemistry.[1]

This guide addresses the critical need for a reliable framework to assess the solubility of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene. Given the current scarcity of publicly available, quantitative solubility data for this specific molecule, we will first deduce its likely solubility profile through an analysis of its molecular structure and the established principles of solubility. Subsequently, we will provide a robust experimental protocol for the precise determination of its solubility in various organic solvents.

Predictive Analysis of Solubility: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction in organic chemistry.[2][3][4][5][6] This principle posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3][4][5][6] To predict the solubility of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene, we must first analyze its molecular structure to ascertain its polarity.

Molecular Structure Analysis:

1-(1,1-Difluoroethyl)-2,4-difluorobenzene possesses a benzene ring substituted with two fluorine atoms and a 1,1-difluoroethyl group. The key features influencing its polarity are:

-

Fluorine Atoms: Fluorine is the most electronegative element, leading to strong carbon-fluorine (C-F) bonds with significant dipole moments.[1] The two fluorine atoms on the benzene ring and the two on the ethyl group create localized regions of negative charge.

-

Aromatic Ring: The benzene ring itself is largely nonpolar.

-

Symmetry: The distribution of the fluorine atoms on the benzene ring (positions 2 and 4) and on the ethyl group will influence the overall molecular dipole moment. While the individual C-F bonds are highly polar, the symmetry of their arrangement may lead to a partial cancellation of these dipoles, reducing the overall molecular polarity.

Predicted Solubility Profile:

Based on this structural analysis, 1-(1,1-Difluoroethyl)-2,4-difluorobenzene is expected to be a moderately polar to nonpolar compound . The presence of multiple fluorine atoms imparts some polar character, but the overall molecule is dominated by the nonpolar aromatic ring and the alkyl group.

Therefore, we can predict its solubility in various classes of organic solvents as follows:

-

High Solubility Expected in:

-

Nonpolar Solvents: Such as hexane, toluene, and diethyl ether. The nonpolar aromatic ring and alkyl chain will interact favorably with these solvents.

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and dichloromethane. The moderate polarity of the solute will allow for favorable dipole-dipole interactions with these solvents.

-

-

Lower Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and water. The lack of hydrogen bond donor capabilities and the large nonpolar surface area will likely limit its solubility in these solvents.

-

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 1-(1,1-Difluoroethyl)-2,4-difluorobenzene. This method is based on the widely accepted "shake-flask" method, which is considered the gold standard for thermodynamic solubility measurements.

Materials and Equipment

-

1-(1,1-Difluoroethyl)-2,4-difluorobenzene (solute)

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, acetone, ethyl acetate, dichloromethane, methanol, ethanol)

-

Analytical balance (readable to at least 0.1 mg)

-